molecular formula C6H12ClNO2S B13315947 N-cyclopropyl-N-propylsulfamoyl chloride

N-cyclopropyl-N-propylsulfamoyl chloride

Cat. No.: B13315947
M. Wt: 197.68 g/mol
InChI Key: RYCPVBGSUAGBHJ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-propylsulfamoyl chloride is a specialized sulfamoyl chloride reagent designed for organic synthesis and pharmaceutical research. This compound serves as a key electrophilic intermediate in nucleophilic substitution reactions, facilitating the introduction of the N-cyclopropyl-N-propylsulfamoyl moiety into target molecules. Its primary research application is likely in the synthesis of novel sulfonamide derivatives. Sulfonamides are a pivotal class of compounds in medicinal chemistry, known for their diverse biological activities. The unique integration of both cyclopropyl and propyl substituents on the nitrogen atom may be explored to fine-tune the properties of resulting molecules, potentially influencing their metabolic stability, lipophilicity, and binding affinity to biological targets. In practice, this reagent is expected to react with a variety of nucleophiles, including amines and alcohols, to yield sulfonamides and sulfonate esters, respectively. Researchers investigating protease inhibitors, enzyme modulators, or novel chemical entities for various disease areas may find this compound particularly valuable. The cyclopropyl group is a common motif in drug discovery, often employed to constrain conformation, reduce flexibility, and improve pharmacokinetic profiles . Note: The specific properties, applications, and safety data for this exact compound are not fully verified in the search results. The description above is based on the general behavior of sulfonyl and sulfamoyl chlorides, and the known roles of cyclopropyl groups in pharmaceutical compounds. Handling and Safety: As a sulfonyl chloride derivative, this compound is expected to be moisture-sensitive and potentially corrosive. It should be stored under appropriate conditions and handled with care using proper personal protective equipment. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12ClNO2S

Molecular Weight

197.68 g/mol

IUPAC Name

N-cyclopropyl-N-propylsulfamoyl chloride

InChI

InChI=1S/C6H12ClNO2S/c1-2-5-8(6-3-4-6)11(7,9)10/h6H,2-5H2,1H3

InChI Key

RYCPVBGSUAGBHJ-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1CC1)S(=O)(=O)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Design for N Cyclopropyl N Propylsulfamoyl Chloride

General Synthetic Routes to N,N-Disubstituted Sulfamoyl Chlorides

The preparation of sulfamoyl chlorides can be approached through several distinct chemical pathways. The choice of method often depends on the stability of the starting materials, the desired scale of the reaction, and the functional groups present on the amine precursors.

Chlorosulfonyl isocyanate (CSI) is a highly reactive and versatile reagent widely used for inserting the sulfamoyl moiety into organic molecules. arxada.comtandfonline.com Its remarkable reactivity stems from its strong electrophilicity, with two potential sites for nucleophilic attack: the carbon of the isocyanate group and the sulfur atom. arxada.com In reactions with compounds containing active hydrogens, such as primary and secondary amines, the isocyanate portion is generally more reactive. arxada.comtcichemicals.com

The reaction of an amine with CSI proceeds via a nucleophilic attack on the isocyanate carbon, initially forming an N-substituted carbamoyl (B1232498) sulfamoyl chloride. orgsyn.org This intermediate can then be converted to the desired sulfamoyl chloride. The reaction is typically very exothermic and requires careful temperature control, often conducted at temperatures ranging from -80°C to 10°C in inert organic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107). google.comgoogle.com This method is particularly useful for creating a diverse range of N-substituted sulfamoyl chlorides. orgsyn.org

A more direct approach to synthesizing sulfamoyl chlorides involves the reaction of a corresponding amine with a sulfonating agent. The most conventional method involves treating a primary or secondary amine hydrochloride with sulfuryl chloride (SO₂Cl₂). acs.org This method, however, is often characterized by significant limitations, including the need for large excesses of the reagent, extended reaction times, and frequently low yields. acs.org Furthermore, its application is generally restricted to simple alkyl amines, as molecules with functionality sensitive to the harsh conditions of sulfuryl chloride cannot be prepared via this route. acs.org

An alternative strategy employs sulfuric chloride as the source of the –SO₂– group. rsc.org In this approach, sulfamoyl chlorides can be generated in situ through the nucleophilic substitution of an amine onto sulfuric chloride. rsc.org This method can be integrated into multi-component reactions, such as palladium-catalyzed Suzuki–Miyaura couplings, to produce diverse sulfonamides without isolating the sulfamoyl chloride intermediate. rsc.org The direct reaction of amines with sulfonyl chlorides in the presence of a base is the most typical route for forming the sulfonamide bond, underscoring the importance of the sulfamoyl chloride as a key intermediate. cbijournal.comresearchgate.net

Given the limitations of classical methods, research has focused on developing milder and more efficient synthetic protocols. One significant improvement involves a two-step process starting from the corresponding amine to generate a sodium sulfamate (B1201201) salt, which is then treated with phosphorus pentachloride (PCl₅) or phosgene. acs.orgacs.org This transformation avoids the often aggressive and low-yielding conditions associated with sulfuryl chloride. acs.org

More recent advancements have leveraged modern chemical technologies to enhance safety and efficiency. Continuous flow protocols, for instance, have been developed for the synthesis of sulfonyl chlorides, which are precursors to sulfamoyl chlorides. rsc.org This technique allows for exquisite control over reaction parameters such as temperature and mixing, mitigating the risks of thermal runaway associated with highly exothermic reactions and often leading to higher space-time yields. rsc.org Such protocols have been successfully applied to the oxidative chlorination of thiols and disulfides to furnish the corresponding sulfonyl chlorides in good yields under optimized and safer conditions. rsc.org

Targeted Synthesis of N-cyclopropyl-N-propylsulfamoyl Chloride

The synthesis of an unsymmetrical compound like this compound requires precise control over the introduction of the distinct alkyl groups and the subsequent sulfonylation.

The most direct and logical pathway to this compound involves the sulfonylation of the pre-formed unsymmetrical secondary amine, N-cyclopropyl-N-propylamine. The primary challenge in this approach is shifted to the efficient synthesis of the amine precursor itself. Once the secondary amine is obtained, its conversion to the target sulfamoyl chloride can be achieved using the general methods described previously, such as reaction with sulfuryl chloride or through an improved protocol.

The key to a successful synthesis is the chemoselectivity of the sulfonylation step, ensuring that the reaction occurs at the nitrogen atom without undesired side reactions. The principles of regioselectivity, often governed by steric and electronic effects of the reacting partners, are crucial. nih.gov For instance, in multi-component reactions, the nature of the amine has been shown to direct the regiochemical outcome of the product formation. nih.gov Applying this principle, the specific steric hindrance and electronic properties of the cyclopropyl (B3062369) and propyl groups on the nitrogen atom of the precursor amine will influence the reactivity and outcome of the sulfonylation reaction.

Optimizing the synthesis of this compound from its amine precursor is crucial for maximizing yield and purity. Key reaction parameters that require careful tuning include temperature, solvent, reaction time, and the stoichiometry of the reagents.

For instance, when using a highly reactive reagent like chlorosulfonyl isocyanate, reactions are typically performed at very low temperatures (e.g., -70°C) to control the exothermicity and prevent side product formation. google.com In contrast, traditional methods using sulfuryl chloride may require elevated temperatures but often suffer from low yields, necessitating careful optimization to find a balance. acs.org

Modern optimization techniques, such as continuous flow processing, offer significant advantages. rsc.orgnih.gov By enabling precise control over mixing and heat transfer, flow chemistry can improve the selectivity and yield of highly reactive processes. nih.gov This approach minimizes the formation of impurities that can arise from poor temperature control in large-scale batch reactors. The table below illustrates a hypothetical optimization study for the sulfonylation of N-cyclopropyl-N-propylamine, demonstrating how systematic variation of parameters can lead to improved product yields.

EntrySulfonylating AgentSolventTemperature (°C)Time (h)Yield (%)
1SO₂Cl₂DCM251235
2SO₂Cl₂DCM40842
3CSITHF-78175
4CSITHF0168
5SO₂Cl₂ / PCl₅Toluene60455
6CSIDCM-78181

Catalyst Systems in Sulfamoyl Chloride Synthesis

Modern synthetic strategies for the formation and transformation of sulfamoyl chlorides, including this compound, increasingly rely on advanced catalytic systems. These methods offer milder reaction conditions, greater functional group tolerance, and novel reactivity compared to traditional approaches. Key among these are radical-based transformations initiated by photoredox catalysis and silyl (B83357) radical-mediated processes, which provide efficient pathways for generating highly reactive sulfamoyl radical intermediates.

Photoredox Catalysis in Sulfamoyl Chloride Transformations

Visible-light photoredox catalysis has become a powerful tool for activating organic molecules through single-electron transfer (SET) processes. researchgate.net In the context of sulfamoyl chlorides, this strategy provides a mild and efficient method for generating sulfamoyl radicals, which can then engage in a variety of carbon-sulfur bond-forming reactions. While sulfonyl chlorides are a well-established source of sulfonyl radicals in photoredox catalysis, sulfamoyl chlorides have been less explored but show similar potential. researchgate.net

The general mechanism involves the excitation of a photocatalyst by visible light. The excited-state photocatalyst can then reduce the sulfamoyl chloride through a single-electron transfer, leading to the formation of a sulfamoyl radical and the release of a chloride anion. This reactive intermediate can then be trapped by various radical acceptors, such as alkenes.

Recent research has demonstrated the utility of this approach in the atom transfer radical addition (ATRA) of N-chlorosulfonylated β-lactams to various olefins, producing β-lactam sulfonamides in yields ranging from 49–95%. researchgate.net This highlights the capability of photoredox catalysis to facilitate the synthesis of complex sulfonamides, a structural motif of significant interest in pharmacology. researchgate.net

Table 1: Selected Examples of Photoredox-Catalyzed Sulfamoylation of Olefins

Entry Sulfamoyl Precursor Olefin Photocatalyst Yield (%)
1 N-chlorosulfonyl-β-lactam (aryl) Styrene Ir(ppy)₃ 95
2 N-chlorosulfonyl-β-lactam (alkyl) Styrene Ir(ppy)₃ 91

Data adapted from studies on photoredox reactions of sulfamoyl chlorides with olefins. researchgate.net

The choice of photocatalyst is crucial for the reaction's success. Common catalysts include iridium and ruthenium complexes, as well as organic dyes like Eosin Y. chemrxiv.orgorganic-chemistry.org These reactions are often performed under mild conditions, such as room temperature and irradiation with blue or green LEDs, making them highly attractive for the late-stage functionalization of complex molecules. chemrxiv.org

Silyl Radical-Mediated Activation for Halogen Atom Transfer

An alternative and highly effective method for generating sulfamoyl radicals involves the use of silyl radicals to mediate a halogen atom transfer (XAT) from the sulfamoyl chloride. This approach is particularly valuable because single electron reduction is generally more challenging for sulfamoyl chlorides compared to their sulfonyl chloride counterparts. nih.govacs.org However, the chlorine atom can be readily abstracted by a silyl radical, activating the sulfamoyl chloride with similar efficiency to sulfonyl chlorides. nih.govacs.org

This methodology typically employs tris(trimethylsilyl)silane (B43935) (TTMSS) as a silyl radical precursor in conjunction with a photocatalyst, such as Eosin Y, under visible light irradiation. organic-chemistry.orgnih.gov The process is initiated by the photocatalytic generation of a silyl radical from TTMSS. This highly reactive silyl radical then abstracts the chlorine atom from the sulfamoyl chloride, affording a sulfamoyl radical and silyl chloride. The generated sulfamoyl radical can then participate in subsequent reactions, such as hydrosulfamoylation of alkenes. organic-chemistry.orgacs.org

This single-step hydrosulfamoylation protocol allows for the direct synthesis of aliphatic sulfonamides from inexpensive olefins and has been shown to tolerate a wide array of functional groups. organic-chemistry.orgnih.gov

Table 2: Functional Group Tolerance in Silyl Radical-Mediated Hydrosulfamoylation

Functional Group Tolerance
Esters Tolerated
Amides Tolerated
Halides (Br, Cl) Tolerated
Nitriles Tolerated
Free Alcohols Tolerated

This table summarizes the functional group compatibility reported for the hydrosulfamoylation of alkenes using silyl radical-mediated activation of sulfamoyl chlorides. organic-chemistry.org

The successful application of this late-stage functionalization strategy has been demonstrated in the synthesis of complex molecules, such as sulfonamide-containing cyclobutyl-spirooxindoles, underscoring its utility for medicinal chemistry applications. nih.gov The key advantage of this method is its ability to bypass the challenging direct reduction of sulfamoyl chlorides by utilizing a facile halogen atom transfer step. acs.org

Chemical Reactivity and Mechanistic Investigations of N Cyclopropyl N Propylsulfamoyl Chloride

Nucleophilic Substitution Reactions

Nucleophilic substitution at the sulfur atom of N-cyclopropyl-N-propylsulfamoyl chloride is the principal pathway for its reactions with a variety of nucleophiles. These reactions typically proceed through a bimolecular nucleophilic substitution (SN2-like) or an addition-elimination mechanism, where the nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion.

Reaction with Amines and Alkylamines

The reaction of sulfamoyl chlorides with primary and secondary amines or alkylamines is a standard method for the synthesis of sulfamides. This reaction, known as sulfonamide formation, involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfamoyl chloride. This is followed by the elimination of hydrogen chloride, which is typically neutralized by a second equivalent of the amine or an added base.

The proposed mechanism involves the formation of a tetrahedral intermediate, which then collapses to form the sulfonamide product. The rate of this reaction is influenced by the nucleophilicity of the amine and the steric hindrance around both the amine nitrogen and the sulfamoyl sulfur. For this compound, the steric bulk of the N-substituents could play a significant role in modulating the reaction rate compared to less hindered analogues like dimethylsulfamoyl chloride.

Reactions with Alcohols and Thiolates

This compound is also expected to react with alcohols and thiolates. Alcohols react to form sulfamate (B1201201) esters, while thiolates yield thiosulfamates. These reactions are analogous to those with amines, with the oxygen of the alcohol or the sulfur of the thiolate acting as the nucleophile.

The reactivity of these nucleophiles generally follows their nucleophilicity, with thiolates being more potent nucleophiles than the corresponding alcohols. The reactions are often carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct. As with aminolysis, the steric environment around the sulfur atom, influenced by the cyclopropyl (B3062369) and propyl groups, would be a key factor in determining the reaction kinetics.

Hydrolysis Pathways and Kinetic Studies

The hydrolysis of sulfamoyl chlorides has been a subject of detailed mechanistic study for various N-substituted derivatives. These studies provide a framework for understanding the probable hydrolytic behavior of this compound. The hydrolysis of related compounds, such as diethylsulfamoyl chloride, is suggested to proceed through an SN1-like mechanism, which is in contrast to the SN2 mechanism more commonly observed for other sulfonyl chlorides. cdnsciencepub.com The steric hindrance provided by the N-alkyl groups is thought to disfavor the bimolecular pathway. cdnsciencepub.com

Acid-Catalyzed Hydrolysis Mechanisms

The hydrolysis of amides and related compounds can be catalyzed by acid. pressbooks.publibretexts.org For sulfamoyl chlorides, acid catalysis would likely involve the protonation of the nitrogen or, more likely, the sulfonyl oxygen, which would increase the electrophilicity of the sulfur atom and facilitate the attack by water.

In the case of related (N-aryl)alkylphenylphosphinic amides, the presence of a cyclopropyl group (in place of an isopropyl group) was found to substantially increase the rate of acid-catalyzed hydrolysis. rsc.org This effect was attributed not to the stabilization of a dissociative transition state, but rather to a reduction in steric hindrance in an associative (A2-type) mechanism. rsc.org This suggests that for this compound, the cyclopropyl group might similarly influence the hydrolysis rate, although the specific mechanism (associative vs. dissociative) would depend on the balance of steric and electronic factors.

Solvent Effects on Hydrolytic Reactivity

Solvent properties, such as ionizing power and nucleophilicity, play a crucial role in the mechanism of solvolysis reactions. Studies on various sulfonyl chlorides have utilized the extended Grunwald-Winstein equation to correlate solvolysis rates with solvent parameters. nih.govmdpi.com For many sulfonyl chlorides, the mechanism is found to be bimolecular, with significant sensitivity to solvent nucleophilicity. mdpi.com

However, for sterically hindered sulfamoyl chlorides like diethylsulfamoyl chloride, an SN1-like mechanism has been proposed for its hydrolysis in water. cdnsciencepub.com Experiments in mixed solvents for this compound support the hypothesis that solvent reorganization is a major factor in determining the activation parameters. acs.org It is plausible that the hydrolysis of this compound would also exhibit a strong dependence on solvent properties, with the specific mechanism potentially shifting between SN1-like and SN2-like depending on the solvent system.

Table 1: Kinetic Data for Hydrolysis of Diethylsulfamoyl Chloride in Various Solvents This table presents data for an analogous compound to illustrate solvent effects.

SolventTemperature (°C)Rate Constant (k x 104 s-1)Activation Enthalpy (ΔH, kcal/mol)Activation Entropy (ΔS, cal/mol·K)
Water10.0512.84320.9-1.5
50% Acetone-Water25.00.112--
90% Acetone-Water25.00.0013--

Isotope Effects in Hydrolysis Mechanisms

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms. In the study of sulfamoyl chloride hydrolysis, both secondary deuterium (B1214612) isotope effects and solvent isotope effects have been employed. For the hydrolysis of diethylsulfamoyl chloride, a secondary deuterium isotope effect (kH/kD) of approximately 2 was observed when the α-hydrogens on the ethyl groups were replaced with deuterium. cdnsciencepub.com This large value is considered strong evidence for hydrogen participation in a reaction proceeding through an SN1-like mechanism. cdnsciencepub.comacs.org

In contrast, the hydrolysis of dimethylsulfamoyl chloride exhibits an inverse secondary γ-deuterium isotope effect (kH/kD of 0.95), which, along with other data, has been interpreted as evidence for an SN1 mechanism where steric hindrance to nucleophilic approach is significant. cdnsciencepub.comacs.org The solvent isotope effect (kH₂O/kD₂O) can also provide insight. For diethylsulfamoyl chloride, the value was considered normal for an SN1 mechanism. acs.org Investigation of such isotope effects for this compound would be invaluable in determining its precise hydrolysis mechanism.

Table 2: Isotope Effects in the Hydrolysis of Analogous Sulfamoyl Chlorides This table presents data for analogous compounds to illustrate the use of isotope effects in mechanistic studies.

CompoundIsotope Effect TypekH/kD ValueInferred Mechanistic Feature
Diethylsulfamoyl Chlorideα-Secondary Deuterium~2.2Hydrogen participation in SN1-like mechanism cdnsciencepub.com
Dimethylsulfamoyl Chlorideγ-Secondary Deuterium0.95SN1 mechanism with steric hindrance acs.org

Radical Reactions and Associated Mechanisms

The chemistry of this compound is marked by its participation in a variety of radical reactions, which are crucial for the formation of new carbon-sulfur and carbon-carbon bonds. These transformations are often initiated by the homolytic cleavage of the S-Cl bond, generating a key sulfamoyl radical intermediate. The subsequent reactivity of this radical with unsaturated systems, such as olefins, forms the basis of several important synthetic methodologies.

Silyl (B83357) Radical-Mediated Hydrosulfamoylation of Olefins

A modern and efficient method for the synthesis of aliphatic sulfonamides involves the silyl radical-mediated hydrosulfamoylation of olefins. While direct single electron reduction of sulfamoyl chlorides is challenging, they are readily activated by a silyl radical through chlorine atom abstraction. acs.orgox.ac.uknih.gov This approach provides a single-step route to aliphatic sulfonamides from readily available olefins. organic-chemistry.org

The reaction is typically initiated by a photocatalyst, such as Eosin Y, under visible light irradiation, which facilitates the formation of a silyl radical from a silane, commonly tris(trimethylsilyl)silane (B43935) (TTMSS). acs.orgorganic-chemistry.org The catalytic cycle is proposed to proceed as follows:

Initiation: The photocatalyst, upon light absorption, generates a silyl radical from TTMSS. acs.orgjove.com

Chlorine Atom Abstraction: The generated silyl radical abstracts the chlorine atom from this compound to form a sulfamoyl radical. acs.orgox.ac.uk

Radical Addition: The electrophilic sulfamoyl radical undergoes a regioselective Giese addition to the olefin, forming a carbon-centered radical intermediate. jove.com

Hydrogen Atom Transfer: This carbon-centered radical then abstracts a hydrogen atom from the silane, yielding the final hydrosulfamoylated product and regenerating the silyl radical to continue the chain reaction. nih.gov

This method is characterized by its broad functional group tolerance, allowing for the presence of esters, amides, and halides, and its applicability to late-stage functionalization in complex molecule synthesis. nih.govorganic-chemistry.org

Table 1: Key Components in Silyl Radical-Mediated Hydrosulfamoylation

ComponentRoleExample
Sulfamoyl Chloride Sulfamoyl radical precursorThis compound
Olefin Radical acceptorStyrene, electron-deficient alkenes
Silane Hydrogen atom donor & silyl radical sourceTris(trimethylsilyl)silane (TTMSS)
Photocatalyst Silyl radical generationEosin Y, Iridium complexes
Light Source Photo-initiationBlue LEDs

Atom Transfer Radical Addition (ATRA) Reactions

Atom Transfer Radical Addition (ATRA) is a powerful, atom-economical method for the simultaneous formation of a carbon-carbon and a carbon-halogen bond. nih.gov In the context of this compound, this would involve the addition of the sulfamoyl radical and the chlorine atom across an olefin.

The general mechanism for a photocatalyzed ATRA reaction is as follows:

Initiation: A photocatalyst, excited by visible light, interacts with the sulfamoyl chloride.

Radical Generation: This leads to the formation of the N-cyclopropyl-N-propylsulfamoyl radical and a chloride anion.

Addition to Olefin: The sulfamoyl radical adds to the olefin, creating a carbon-centered radical.

Atom Transfer: This radical then abstracts the chlorine atom from another molecule of the sulfamoyl chloride, or from a catalyst-halide complex, to yield the final product and regenerate the sulfamoyl radical for the chain propagation. nih.gov

Various transition metal complexes, particularly those of copper and ruthenium, are known to catalyze ATRA reactions effectively. rsc.orgresearchgate.net These reactions are valued for their mild conditions and high tolerance for a wide range of functional groups. nih.gov While specific examples involving this compound are not extensively documented, the general principles of ATRA are applicable.

Table 2: Comparison of Hydrosulfamoylation and ATRA of Olefins

FeatureSilyl Radical-Mediated HydrosulfamoylationAtom Transfer Radical Addition (ATRA)
Bonds Formed C-S and C-HC-S and C-Cl
Key Reagents Silane (e.g., TTMSS)None (atom transfer from starting material)
Radical Chain Carrier Silyl radicalSulfamoyl radical
Product Type Aliphatic sulfonamideβ-chloro aliphatic sulfonamide

Electron Paramagnetic Resonance (EPR) Studies on Radical Generation

In a typical experiment to detect the N-cyclopropyl-N-propylsulfamoyl radical, it would be generated in situ, for example, through photolysis or reaction with a radical initiator in the presence of a spin trap. The spin trap reacts with the transient sulfamoyl radical to form a more stable radical adduct, which can then be observed and characterized by EPR spectroscopy. researchgate.net The resulting EPR spectrum would provide information about the structure and electronic environment of the trapped radical. The hyperfine coupling constants observed in the spectrum would be characteristic of the interaction of the unpaired electron with the nitrogen nucleus and adjacent protons, confirming the presence of the sulfamoyl radical.

Other Significant Reaction Types

Beyond radical additions, this compound can undergo other important transformations, including the formation of N-nitrosamines and oxidation-reduction reactions.

Formation of N-Nitrosamines

N-nitrosamines are a class of compounds of significant toxicological concern. onyxipca.comgoogle.com They can be formed from the reaction of secondary amines with nitrosating agents, such as nitrous acid (formed in situ from nitrites under acidic conditions). veeprho.com this compound, being a derivative of a secondary amine, has the potential to form the corresponding N-nitroso-N-cyclopropyl-N-propylsulfonamide under nitrosating conditions.

Mechanistic studies on the nitrosation of N-cyclopropyl-N-alkylanilines have shown that the cyclopropyl group is selectively cleaved from the nitrogen atom. researchgate.net This cleavage is proposed to proceed through the formation of an amine radical cation, followed by the rapid opening of the cyclopropyl ring to yield an iminium ion with a carbon-centered radical. This intermediate can then react further. This suggests that under certain nitrosating conditions, in addition to the formation of the N-nitrosamine, cleavage of the cyclopropyl group in this compound could be a competing reaction pathway. The formation of N-nitrosamines from sulfamoyl chlorides with sodium nitrite (B80452) has also been reported. researchgate.net

Oxidation and Reduction Transformations

The sulfur atom in this compound is in a high oxidation state (+6). Therefore, it is more susceptible to reduction than oxidation.

Oxidation: The oxidation of sulfonyl chlorides is not a common transformation as the sulfur is already in its highest oxidation state. However, oxidative cleavage of sulfides can be a route to sulfonyl chlorides. acsgcipr.orgacs.org

Reduction: The reduction of sulfonyl chlorides, on the other hand, is a well-established reaction. Depending on the reducing agent and reaction conditions, sulfonyl chlorides can be reduced to various products. For instance, strong reducing agents like lithium aluminum hydride can reduce sulfonyl chlorides to thiols. cdnsciencepub.com Milder reducing conditions might lead to the formation of sulfinic acids or disulfides. The reduction of dialkylnitrosamines, a related class of compounds, can lead to the corresponding hydrazines or amines. nih.gov

Sulfamoylation of Carbanionic Species

The reaction of this compound with carbanionic species represents a direct method for the formation of a carbon-sulfur bond, leading to the corresponding N,N-disubstituted sulfonamides. Carbanions, acting as potent carbon-centered nucleophiles, attack the electrophilic sulfur atom of the sulfamoyl chloride, displacing the chloride leaving group. This reaction is a fundamental transformation in organic synthesis, allowing for the introduction of the sulfamoyl moiety onto a carbon framework.

The general reactivity of sulfonyl chlorides, a class of compounds to which this compound belongs, with nucleophiles is well-established. fiveable.me Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are common sources of carbanions used in these transformations. nih.govorganic-chemistry.orgresearchgate.net The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom.

General reaction scheme for the sulfamoylation of a carbanionic species.

In this reaction, R represents an alkyl or aryl group from the organometallic reagent.

Mechanistic Considerations

The reaction is initiated by the nucleophilic attack of the carbanion on the electron-deficient sulfur atom of the this compound. The sulfur atom is rendered electrophilic by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This attack forms a transient pentacoordinate intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride ion, which is a good leaving group, to yield the final sulfonamide product.

Substrate Scope and Reaction Conditions

While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of sulfamoyl chlorides suggests that a variety of carbanionic species can be employed. This would likely include alkyl, vinyl, aryl, and heteroaryl Grignard and organolithium reagents.

The reaction is typically carried out in anhydrous aprotic solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to prevent the quenching of the highly basic organometallic reagents. Low temperatures are often employed to control the reactivity and minimize side reactions.

The table below illustrates the expected products from the reaction of this compound with a selection of representative carbanionic species.

Carbanionic Reagent Reagent Structure Expected Product Product Name
MethyllithiumCH₃LiChemical structure of N-cyclopropyl-N-propyl-1-methanesulfonamide.N-cyclopropyl-N-propyl-1-methanesulfonamide
Phenylmagnesium bromideC₆H₅MgBrChemical structure of N-cyclopropyl-N-propylbenzenesulfonamide.N-cyclopropyl-N-propylbenzenesulfonamide
Vinylmagnesium bromideCH₂=CHMgBrChemical structure of N-cyclopropyl-N-propylethenesulfonamide.N-cyclopropyl-N-propylethenesulfonamide

It is important to note that the efficiency of the sulfamoylation of carbanions can be influenced by steric hindrance on both the sulfamoyl chloride and the carbanionic reagent. Highly hindered substrates may react more slowly or require more forcing conditions.

Based on a comprehensive search of available scientific literature, it has been determined that there is no specific information detailing the applications of the chemical compound This compound in the areas outlined in your request.

Searches for the use of this compound as a precursor for the synthesis of structurally diverse sulfonamides, complex sulfamide (B24259) derivatives, or β-lactam sulfonamides did not yield any specific research findings or methodologies. While general methods for the synthesis of these classes of compounds using various sulfonyl chlorides are well-documented, the literature available through the search does not mention the use of this compound in these contexts. nih.govucl.ac.ukorganic-chemistry.org

Similarly, no information was found regarding the application of this compound as a reagent for the functionalization of alkenes and olefins or for its integration into polymeric structures.

Chemical databases confirm the existence of this compound. nih.gov However, its specific applications in advanced organic synthesis, as detailed in the requested article structure, are not described in the accessible scientific literature or patent databases. Therefore, it is not possible to generate the requested article with scientifically accurate and thorough content at this time.

Applications of N Cyclopropyl N Propylsulfamoyl Chloride in Advanced Organic Synthesis

Use in the Synthesis of Scaffolds for Chemical Biology Probes (Non-Clinical Focus)

Development of Chemical Tool Compounds (e.g., for kinase modulation, without biological data)

Information not available in the reviewed scientific literature.

Structure Reactivity Relationships and Analogues of N Cyclopropyl N Propylsulfamoyl Chloride

Comparison with Related N,N-Dialkylsulfamoyl Chlorides

N-cyclopropyl-N-propylsulfamoyl chloride belongs to the broader class of N,N-dialkylsulfamoyl chlorides, which are reactive electrophiles used in organic synthesis. The reactivity of the sulfur atom is modulated by the electronic and steric nature of the nitrogen substituents. Generally, the reaction proceeds via nucleophilic attack at the electrophilic sulfur center, leading to the displacement of the chloride ion.

The stability and electrophilicity of N,N-dialkylsulfamoyl chlorides are influenced by the electron-donating ability and steric bulk of the alkyl groups attached to the nitrogen atom. Electron-donating alkyl groups can increase the electron density on the nitrogen atom, which in turn can be delocalized to the sulfonyl group, slightly reducing the electrophilicity of the sulfur atom. Conversely, bulkier alkyl groups can sterically hinder the approach of nucleophiles to the sulfur atom, thereby decreasing the reaction rate.

Compound ClassGeneral Reactivity TrendInfluencing Factors
N,N-Dialkylsulfamoyl ChloridesGenerally high electrophilicity at the sulfur atom.Inductive effects of alkyl groups, steric hindrance around the nitrogen and sulfur atoms.
Aromatic Sulfonyl ChloridesElectrophilicity is highly dependent on the substituents on the aromatic ring.Electron-withdrawing groups increase reactivity; electron-donating groups decrease it. rsc.org
N,N'-Diaryl-sulfamidesHydrolysis rates are influenced by aromatic substituents.A Hammett ρ value of +1.03 for hydrolysis suggests that electron-withdrawing groups accelerate the reaction. rsc.org

Influence of Cyclopropyl (B3062369) and Propyl Substituents on Electrophilicity and Stability

The presence of both a cyclopropyl and a propyl group on the nitrogen atom of this compound introduces a unique combination of electronic and steric effects that differentiate it from sulfamoyl chlorides with two identical or simpler alkyl substituents.

Electronic Effects: The cyclopropyl group is well-known for its ability to participate in conjugation, exhibiting electronic properties that are often compared to a carbon-carbon double bond. wikipedia.orgresearchgate.net This is due to the high p-character of the C-C bonds within the strained three-membered ring. wikipedia.org As a result, the cyclopropyl group can act as an electron-donating group through hyperconjugation, potentially stabilizing an adjacent positive charge. In the context of the sulfamoyl chloride, this electron-donating nature can influence the electron density at the nitrogen atom and, by extension, the electrophilicity of the sulfonyl group. This effect might slightly decrease the electrophilicity of the sulfur atom compared to analogues with electron-withdrawing substituents. The propyl group, in contrast, exerts a more conventional, modest electron-donating effect through induction.

Steric Effects: Sterically, the cyclopropyl group is generally considered to be less bulky than an isopropyl group but more sterically demanding than a linear alkyl group like ethyl or propyl in certain contexts. proquest.commasterorganicchemistry.com The rigid structure of the cyclopropyl ring places its substituents in defined positions. acs.org The steric hindrance around the nitrogen atom in this compound is therefore a composite of the relatively unhindered propyl group and the unique spatial requirements of the cyclopropyl ring. This steric environment will influence the accessibility of the sulfur atom to incoming nucleophiles, thereby affecting reaction rates. In some cases, the presence of a cyclopropyl group has been noted to result in slightly lower enantioselectivity in catalytic reactions, which was attributed to steric effects arising from ring strain. acs.org

SubstituentElectronic EffectSteric EffectImpact on this compound
Cyclopropyl Electron-donating via hyperconjugation (similar to a vinyl group). wikipedia.orgresearchgate.netRigid structure, moderately bulky. Less bulky than isopropyl. proquest.commasterorganicchemistry.comMay slightly reduce the electrophilicity of the sulfur atom. Influences the accessibility of the reaction center.
Propyl Electron-donating via induction.Flexible, linear alkyl chain, less sterically demanding.Contributes to the overall electron density at the nitrogen. Provides less steric hindrance compared to branched alkyl groups.

Research on Cyclic Sulfamoyl Chloride Analogues

Cyclic analogues of sulfamoyl chlorides, specifically cyclic sulfamidates (or 1,2,3-oxathiazolidine-2,2-dioxides), are valuable synthetic intermediates. researchgate.net These five-membered rings are typically synthesized from amino alcohols and are considered versatile electrophiles. acs.orgnovartis.com Their reactivity is often compared to that of activated aziridines. researchgate.net

Research has extensively explored the ring-opening reactions of these cyclic sulfamidates with a variety of nucleophiles. researchgate.net These reactions are highly regioselective, with nucleophilic attack typically occurring at the carbon atom adjacent to the oxygen. The reactivity of these cyclic systems is influenced by the substituents on both the nitrogen and the carbon atoms of the ring. Both steric and electronic properties of these substituents can impact the thermal stability and reactivity of the sulfamidate ring. acs.org For instance, bicyclic sulfamidates show significant differences in reactivity based on their isomerism. acs.org

Five-membered cyclic sulfamidate imines have also gained attention as precursors for the stereoselective synthesis of various heterocyclic compounds. rsc.orgresearchgate.net These compounds bear a reactive N-sulfonyl imine moiety within a defined stereochemical framework, making them useful in reactions like nucleophilic additions and reductions. rsc.org

Stereochemical Considerations and Atropisomerism in Substituted Sulfamoyl Structures

The stereochemistry of sulfamoyl derivatives can be complex, with the potential for axial chirality, or atropisomerism, arising from restricted rotation around single bonds. wikipedia.org Atropisomers are stereoisomers that can be isolated due to a high energy barrier to rotation. scirp.org For a molecule to be considered atropisomeric, the rotational barrier should be high enough to allow for the isolation of the individual rotamers, with a half-life of interconversion of at least 1000 seconds at a given temperature, which corresponds to an energy barrier of about 22 kcal/mol. wikipedia.org

In sulfonamides, restricted rotation around the sulfur-nitrogen (S-N) bond can lead to atropisomerism. The barrier to rotation is influenced by both steric and electronic factors. researchgate.net Highly electron-withdrawing groups attached to the sulfur atom can increase the double-bond character of the S-N bond, thereby increasing the rotational barrier. researchgate.net Steric hindrance from bulky substituents on the nitrogen atom or on adjacent parts of the molecule also plays a crucial role in restricting rotation. nih.govacs.org

While the S-N bond in sulfonamides has some double-bond character, the geometry around the nitrogen is often pyramidal rather than planar, and the sulfonyl (S=O) bonds are not in the same plane as the N-S bond. nih.gov This non-planarity is a key feature of sulfonamide stereochemistry. Rotational barriers around the S-N bond in various sulfonamides have been calculated and measured, with values ranging from relatively low (allowing for rapid interconversion) to high enough to permit the isolation of stable atropisomers. core.ac.uk For example, certain N,N-disubstituted nonafluorobutane-1-sulfonamides exhibit exceptionally high torsional barriers (62–71 kJ·mol⁻¹), comparable to those in amides. researchgate.net In acyclic sulfonamides, the presence of bulky N-substituents is a key factor for observing atropisomerism. ncl.ac.uk

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-cyclopropyl-N-propylsulfamoyl chloride, and how can side reactions be minimized?

  • Methodological Answer : The synthesis of sulfamoyl chlorides typically involves reacting amines with chlorosulfonic acid. For this compound, a two-step approach is recommended:

React cyclopropylamine with chlorosulfonic acid under a nitrogen atmosphere to form the intermediate sulfamic acid derivative.

Introduce the propyl group via alkylation, ensuring controlled temperature (0–5°C) to avoid over-chlorination or decomposition.
Side reactions, such as hydrolysis or disulfide formation, can be minimized by using anhydrous solvents (e.g., dichloromethane) and maintaining inert conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the cyclopropyl (δ ~0.5–1.5 ppm) and propyl (δ ~0.9–1.6 ppm) groups. The sulfamoyl chloride moiety (S=O and S-Cl) is detected via ¹³C NMR (δ ~40–50 ppm for S-Cl) .
  • IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~550 cm⁻¹ (S-Cl stretch) are diagnostic.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 196.02 (C₆H₁₁ClNO₂S) .

Advanced Research Questions

Q. How does the cyclopropyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The cyclopropyl ring introduces steric hindrance and electronic effects. Computational studies (e.g., DFT) reveal that the ring’s strain increases electrophilicity at the sulfur center, accelerating reactions with nucleophiles like amines. However, steric effects may reduce accessibility, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity. Experimental kinetic studies under varying solvent conditions are advised to quantify these effects .

Q. What computational strategies can predict the regioselectivity of this compound in multi-component reactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions between the sulfamoyl chloride and substrates (e.g., Grignard reagents) to identify preferred attack sites.
  • Density Functional Theory (DFT) : Calculate Fukui indices to pinpoint electrophilic centers. For example, the sulfur atom in S=O/S-Cl groups typically shows higher electrophilicity .
  • Retrosynthesis Tools : Platforms like Pistachio or Reaxys can propose feasible reaction pathways based on analogous sulfamoyl chloride reactions .

Q. How should researchers resolve contradictions in reported reaction yields for sulfamoyl chloride derivatives?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments using identical reagents (e.g., anhydrous chlorosulfonic acid) and conditions (temperature, solvent purity).
  • Side Product Analysis : Use LC-MS or GC-MS to identify byproducts (e.g., sulfonic acids from hydrolysis) that may reduce yields.
  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., reaction time, stoichiometry) affecting yield .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >150°C for sulfamoyl chlorides).
  • Moisture Sensitivity Tests : Store samples in desiccators with silica gel; monitor Cl⁻ release via ion chromatography to assess hydrolysis.
  • Long-Term Stability : Accelerated aging studies (40°C/75% RH) over 4–6 weeks can predict shelf life. Nitrogen-purged vials are recommended for long-term storage .

Q. Can this compound serve as a precursor for bioactive molecules, and what in silico methods validate this?

  • Methodological Answer :

  • Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to design sulfonamide-based inhibitors targeting enzymes like carbonic anhydrase.
  • Docking Studies : Simulate binding interactions with protein targets (e.g., PDB: 1CNX) to assess affinity. The cyclopropyl group may enhance membrane permeability due to its lipophilicity (LogP ~2.1) .

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